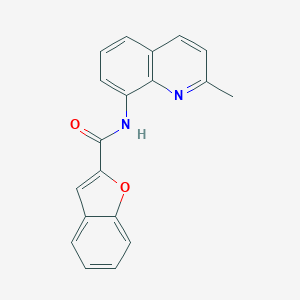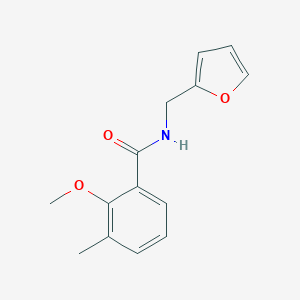
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide, also known as BMQ, is a novel small molecule that has shown promising results in scientific research. BMQ is a synthetic compound that has been synthesized through a variety of methods, and it has been found to have potential applications in the field of medicine.
作用机制
The mechanism of action of N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells and the modulation of various neurotransmitters in the brain. N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and it has been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has also been found to modulate various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine.
实验室实验的优点和局限性
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been found to have low toxicity in vitro. However, N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo, and it has a short half-life in the body, which can limit its effectiveness.
未来方向
There are several future directions for research on N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is to develop more effective methods for administering N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide in vivo, such as through the use of nanoparticles or other drug delivery systems. Additionally, further research is needed to determine the long-term safety and efficacy of N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide in humans.
In conclusion, N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide is a novel small molecule that has shown promising results in scientific research. It has potential applications in the field of medicine, including in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action, develop more effective methods for administering it in vivo, and determine its long-term safety and efficacy in humans.
合成方法
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been synthesized through a variety of methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the Pd-catalyzed direct C-H bond activation. The most commonly used method for synthesizing N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide is the Suzuki-Miyaura coupling reaction, which involves the coupling of 2-methylquinoline-8-boronic acid and 1-benzofuran-2-chloroformate in the presence of a palladium catalyst.
科学研究应用
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been found to have potential applications in the field of medicine. It has been shown to have anticancer and anti-inflammatory properties, and it has been found to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C19H14N2O2 |
|---|---|
分子量 |
302.3 g/mol |
IUPAC 名称 |
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H14N2O2/c1-12-9-10-13-6-4-7-15(18(13)20-12)21-19(22)17-11-14-5-2-3-8-16(14)23-17/h2-11H,1H3,(H,21,22) |
InChI 键 |
FCZPTBPFDFWOET-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC4=CC=CC=C4O3)C=C1 |
规范 SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC4=CC=CC=C4O3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B243999.png)
![N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B244000.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
![2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)
